Acidity: Ortho vs. Para Ionization Difference
The phenolic pKa of 2-(methylsulfonyl)phenol is predicted to be 6.83 ± 0.30 . In contrast, the para isomer, 4-(methylsulfonyl)phenol, has an experimentally determined pKa of 7.83 at 25 °C [1]. The ~1.0 unit difference means that at physiological pH 7.4 the ortho isomer is predominantly deprotonated (phenolate form), whereas the para isomer remains largely protonated. This shift in ionisation directly affects membrane permeability, protein binding, and reactivity in nucleophilic reactions.
| Evidence Dimension | Phenolic acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 6.83 (predicted) |
| Comparator Or Baseline | 4-(Methylsulfonyl)phenol: pKa = 7.83 (25 °C) [1] |
| Quantified Difference | ΔpKa ≈ –1.0 (ortho isomer is ~10× more acidic) |
| Conditions | Aqueous solution, 25 °C; target compound value is ACD/Labs prediction; para isomer value is experimentally measured |
Why This Matters
For procurement decisions in medicinal chemistry or biological screening, the ortho isomer’s greater acidity alters its speciation at assay pH and can lead to divergent SAR compared with the para isomer, making explicit isomer specification essential.
- [1] ChemicalBook. (2025). 4-(Methylsulfonyl)phenol (CAS 14763-60-1) – pKa: pK1:7.83 (25°C). Retrieved from https://www.chemicalbook.cn/CASEN_14763-60-1.htm View Source
